3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one
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Overview
Description
3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is an organic compound with a complex structure that includes a pyran ring, phenyl group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, receptor binding, or cellular signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-6-methylidenecyclohexene
- 3,3-Dimethyl-4-propan-2-ylheptane
Uniqueness
3,3-Dimethyl-6-phenyl-4-(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific structural features, such as the presence of a pyran ring and phenyl group, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
820209-11-8 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3,3-dimethyl-6-phenyl-4-propan-2-yl-4H-pyran-2-one |
InChI |
InChI=1S/C16H20O2/c1-11(2)13-10-14(12-8-6-5-7-9-12)18-15(17)16(13,3)4/h5-11,13H,1-4H3 |
InChI Key |
WCWZLWFHUDHRIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C=C(OC(=O)C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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